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molecular formula C14H19F2N B8755796 4-(3-(3,5-Difluorophenyl)propyl)piperidine

4-(3-(3,5-Difluorophenyl)propyl)piperidine

Cat. No. B8755796
M. Wt: 239.30 g/mol
InChI Key: PKIYGQDPJYPMAG-UHFFFAOYSA-N
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Patent
US06265434B1

Procedure details

A solution of 1-t-butoxycarbonyl-4-(3-(3,5-difluorophenyl)propyl)piperidine (from EXAMPLE 95, Step D) in 2.0 N HCl in MeOH was stirred at rt for 20 h. The solution was concentrated. Ether was added and the mixture was concentrated to remove excess HCl to afford 381 mg (70% yield from EXAMPLE 95, Step C) of the title compound: 1H NMR (500 MHz, CD3OD) δ 1.32-1.37 (4H), 1.64-1.68 (1H), 1.94 (d, J=14.2, 2H), 2.64 (t, J=7.3, 2H), 2.95 (t, J=13.1, 2H), 3 35 (d, J=12.6, 2H), 6.69-6.78 (m, 1H). 6.80 (d, J=8.2, 2H).
Name
1-t-butoxycarbonyl-4-(3-(3,5-difluorophenyl)propyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16][C:17]2[CH:22]=[C:21]([F:23])[CH:20]=[C:19]([F:24])[CH:18]=2)[CH2:10][CH2:9]1)=O)(C)(C)C>Cl.CO>[F:24][C:19]1[CH:18]=[C:17]([CH2:16][CH2:15][CH2:14][CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:22]=[C:21]([F:23])[CH:20]=1

Inputs

Step One
Name
1-t-butoxycarbonyl-4-(3-(3,5-difluorophenyl)propyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCC1=CC(=CC(=C1)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
Ether was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove excess HCl

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)CCCC1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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